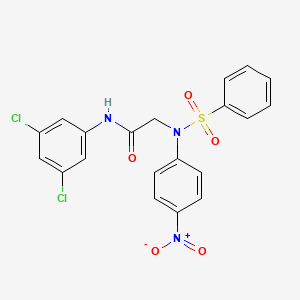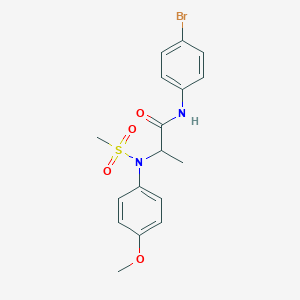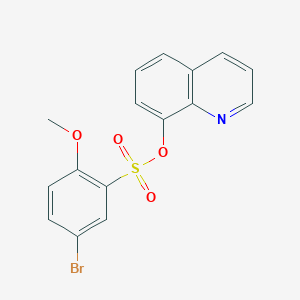
1-methyl-4-(2-nitrophenyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(2-nitrophenyl)piperazine hydrochloride, also known as MPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and ethanol. MPP has gained significant attention in the scientific community due to its potential applications in scientific research.
作用機序
The mechanism of action of 1-methyl-4-(2-nitrophenyl)piperazine hydrochloride involves its binding to the 5-HT1A and dopamine D2 receptors. By binding to these receptors, 1-methyl-4-(2-nitrophenyl)piperazine hydrochloride can modulate their activity and affect the release of neurotransmitters such as serotonin and dopamine. This can lead to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects
1-methyl-4-(2-nitrophenyl)piperazine hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to induce anxiolytic and antidepressant-like effects in animal models. 1-methyl-4-(2-nitrophenyl)piperazine hydrochloride has also been shown to reduce the locomotor activity and induce catalepsy in rats. These effects are thought to be mediated through the modulation of the 5-HT1A and dopamine D2 receptors.
実験室実験の利点と制限
1-methyl-4-(2-nitrophenyl)piperazine hydrochloride has several advantages as a tool for scientific research. It is a selective ligand for the 5-HT1A and dopamine D2 receptors, which allows for the specific modulation of their activity. 1-methyl-4-(2-nitrophenyl)piperazine hydrochloride is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, there are some limitations to the use of 1-methyl-4-(2-nitrophenyl)piperazine hydrochloride. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 1-methyl-4-(2-nitrophenyl)piperazine hydrochloride has a low affinity for the 5-HT1A receptor, which can limit its efficacy in certain experimental settings.
将来の方向性
For the use of 1-methyl-4-(2-nitrophenyl)piperazine hydrochloride in scientific research include the study of the role of the 5-HT1A receptor in the regulation of stress and anxiety, the study of the dopamine D2 receptor in the regulation of reward and addiction, and the development of novel therapeutic agents based on the structure of 1-methyl-4-(2-nitrophenyl)piperazine hydrochloride.
合成法
The synthesis of 1-methyl-4-(2-nitrophenyl)piperazine hydrochloride involves the reaction between 1-methylpiperazine and 2-nitroaniline in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then reduced to yield 1-methyl-4-(2-nitrophenyl)piperazine hydrochloride. The purity of the final product can be improved through recrystallization from a suitable solvent.
科学的研究の応用
1-methyl-4-(2-nitrophenyl)piperazine hydrochloride has been extensively used in scientific research as a tool to study the function of various neurotransmitter receptors. It has been shown to selectively bind to the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. 1-methyl-4-(2-nitrophenyl)piperazine hydrochloride has also been used to study the function of the dopamine D2 receptor, which is involved in the regulation of reward and pleasure.
特性
IUPAC Name |
1-methyl-4-(2-nitrophenyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14(15)16;/h2-5H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUDTZMFRQRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 2-(5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5174249.png)

![2-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5174262.png)
![4-[4-(3-methoxybenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5174265.png)
![1-[(4-methylphenyl)(phenyl)amino]-3-(1-piperidinyl)-2-propanol](/img/structure/B5174281.png)
![N-benzyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5174286.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5174295.png)
![5-[(4-benzyl-1-piperidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5174306.png)
![3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5174311.png)
![2-benzyl-3-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5174314.png)

![2-chloro-N-(4-{4-methyl-5-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B5174332.png)
